4-Acetamidothiazole

Description

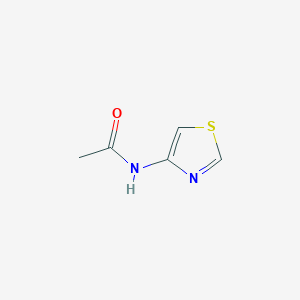

4-Acetamidothiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an acetamide group at the 4th position. This compound has garnered significant attention in pharmaceutical research due to its anti-secretory and anti-ulcer properties. Structurally, the thiazole ring contributes to its metabolic stability, while the acetamide group enhances hydrogen-bonding interactions with biological targets, such as proton pumps in gastric cells .

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

N-(1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C5H6N2OS/c1-4(8)7-5-2-9-3-6-5/h2-3H,1H3,(H,7,8) |

InChI Key |

GNRPCBOCZFRWLR-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CSC=N1 |

Canonical SMILES |

CC(=O)NC1=CSC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of 4-Acetamidothiazole

Key structural analogues include derivatives with modifications at the acetamide group or additional substituents on the thiazole ring. These variations significantly influence pharmacological activity:

Comparison with Non-Thiazole Heterocycles

4-Acetylimidazole (CAS 61985-25-9)

- Structure : Imidazole ring (two nitrogens) with an acetyl group.

- Activity : Primarily used as a reagent in organic synthesis, lacking the anti-secretory properties of thiazole derivatives. The absence of sulfur alters electronic properties, reducing affinity for proton pump targets .

4-Methylimidazole

- Structure : Imidazole with a methyl group.

Broader Thiazole Derivatives

- Sulfathiazole (): A sulfonamide-thiazole hybrid with antibacterial activity. The sulfonamide group directs its mechanism toward folate synthesis inhibition, unlike this compound’s anti-secretory action.

- Benzothiazoles (): Derivatives like 2-acetamidobenzothiazole exhibit anticancer activity via tubulin polymerization inhibition, highlighting the versatility of thiazole scaffolds in diverse therapeutic areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.